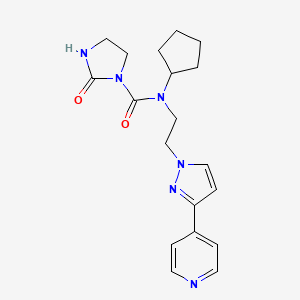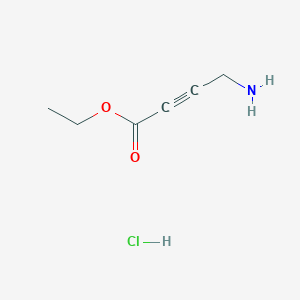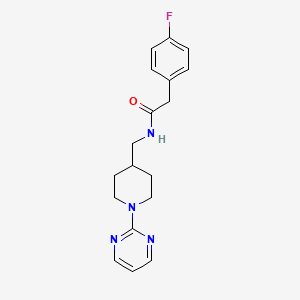![molecular formula C30H30FN5O3S B2813484 3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-84-1](/img/structure/B2813484.png)
3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals . It also has a fluorophenyl group, which can contribute to the biological activity of the compound .
Molecular Structure Analysis
The compound contains several functional groups that can contribute to its properties and reactivity. The piperazine ring is a saturated cyclic amine, which can act as a base and form salts with acids . The fluorophenyl group is an aromatic ring with a fluorine substituent, which can affect the electron distribution in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the piperazine ring could make the compound basic, and the fluorophenyl group could affect its lipophilicity .Wissenschaftliche Forschungsanwendungen
- Researchers have synthesized and evaluated derivatives of this compound for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and their inhibitory effect on the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells .
Anti-Cancer Properties
Cardiovascular Disease Prevention
Wirkmechanismus
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2) . These are key proteins involved in the process of DNA repair and genomic stability.
Mode of Action
The compound interacts with its targets, PARP-1 and PARP-2, by inhibiting their activity . This inhibition prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately resulting in cell death.
Biochemical Pathways
The compound affects the DNA repair pathway By inhibiting PARP-1 and PARP-2, it prevents the repair of single-strand DNA breaksThis mechanism is particularly effective in cancer cells deficient in homologous recombination repair (HRR), such as BRCA1 or BRCA2 mutants .
Pharmacokinetics
Similar compounds are often designed to have good absorption, distribution, metabolism, and excretion (adme) properties to ensure effective bioavailability .
Result of Action
The result of the compound’s action is the induction of cell death, particularly in cancer cells deficient in HRR . This makes it a potential therapeutic agent for certain types of cancer.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN5O3S/c31-23-5-7-24(8-6-23)33-11-13-35(14-12-33)28(37)22-3-1-21(2-4-22)20-36-29(38)26-19-25(34-15-17-39-18-16-34)9-10-27(26)32-30(36)40/h1-10,19,26H,11-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBXPDBCXQJUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813401.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2813404.png)
![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)


![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2813410.png)

![3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2813412.png)
![Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2813413.png)


![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2813422.png)
![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2813424.png)